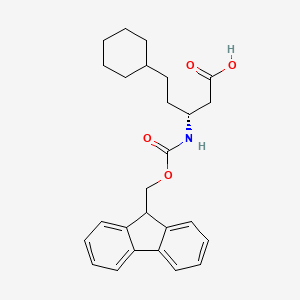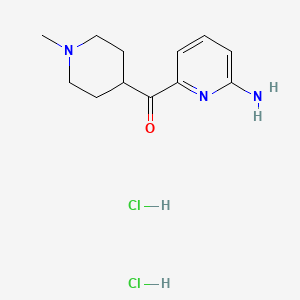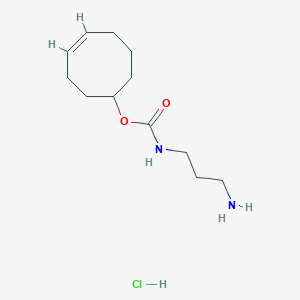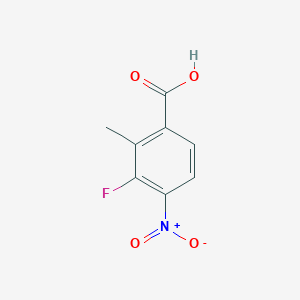
3-Fluoro-2-methyl-4-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2-methyl-4-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-4-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methylbenzoic acid followed by fluorination. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring. The fluorination step can be carried out using a fluorinating agent such as hydrogen fluoride or a fluoride salt under appropriate conditions .
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of o-methylphenol as a starting material, which undergoes nitration to form 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene, followed by fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to form this compound .
化学反应分析
Types of Reactions
3-Fluoro-2-methyl-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: this compound itself is formed from the oxidation of 2-fluoro-3-nitrotoluene.
Reduction: The reduction of the nitro group yields 3-fluoro-2-methyl-4-aminobenzoic acid.
Substitution: Substitution of the fluorine atom can lead to various derivatives depending on the nucleophile used.
科学研究应用
3-Fluoro-2-methyl-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Fluoro-2-methyl-4-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group is highly electron-withdrawing, which affects the reactivity of the benzene ring and the carboxylic acid group. The fluorine atom also influences the compound’s reactivity by stabilizing certain intermediates and transition states. These effects can be exploited in various chemical transformations and applications .
相似化合物的比较
Similar Compounds
- 2-Fluoro-3-nitrobenzoic acid
- 4-Fluoro-3-nitrobenzoic acid
- 3-Fluoro-4-nitrobenzoic acid
- 2-Fluoro-4-nitrobenzoic acid
Uniqueness
3-Fluoro-2-methyl-4-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both a methyl group and a nitro group on the benzene ring, along with the fluorine atom, makes it a versatile compound for various synthetic applications. Its unique structure allows for selective reactions that may not be possible with other similar compounds .
属性
IUPAC Name |
3-fluoro-2-methyl-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKROBLCBULDKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
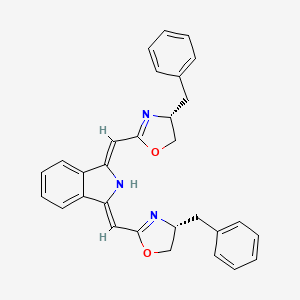
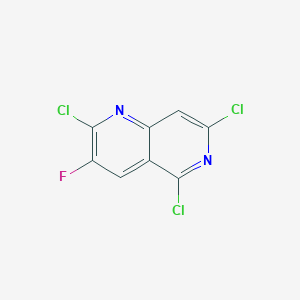
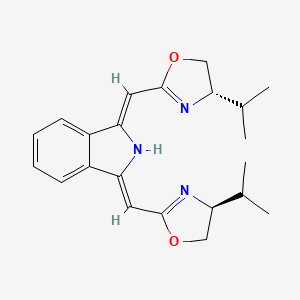
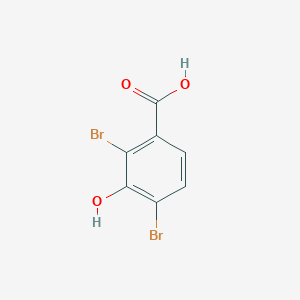
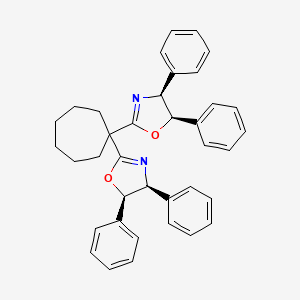
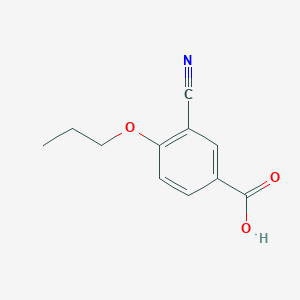
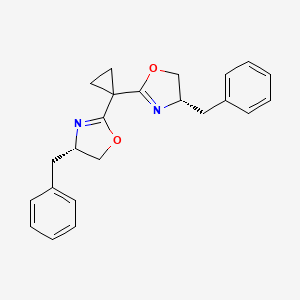

![1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B8222698.png)
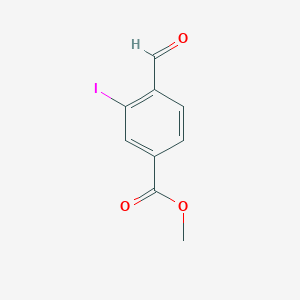
![15-bromo-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6-carbaldehyde](/img/structure/B8222718.png)
